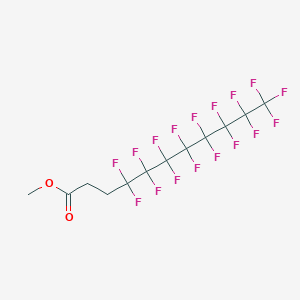

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate

Overview

Description

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate typically involves the esterification of the corresponding perfluorinated carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of fluorinated solvents can enhance the solubility of reactants and products, facilitating the separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can replace the ester group with other functional groups.

Electrophilic Substitution: Strong electrophiles such as sulfur trioxide can introduce sulfonic acid groups into the molecule.

Major Products

The major products of these reactions include various substituted fluorinated compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate finds applications in several fields:

Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of water-repellent coatings and materials due to its high chemical stability and hydrophobicity

Mechanism of Action

The mechanism of action of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate involves its interaction with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt the interactions of polar molecules, leading to its use in water-repellent applications. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane

Uniqueness

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is unique due to its ester functional group, which allows for further chemical modifications. This distinguishes it from similar compounds like 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine, which contains an amine group, and (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane, which contains an epoxide group .

Biological Activity

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate (CAS Number: 678-84-0) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields including biology and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant hydrophobicity and stability against environmental degradation. The molecular formula is , and its molecular weight is approximately 440.4 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.4 g/mol |

| Solubility | Low in water; soluble in organic solvents |

| Boiling Point | Not readily available |

Antimicrobial Properties

Research has indicated that perfluorinated compounds (PFCs), including methyl 4,4,5,5,...-heptadecafluoroundecanoate exhibit antimicrobial properties. A study highlighted the inhibitory effects of various PFCs on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings and treatments .

Toxicological Studies

Despite the promising antimicrobial activity of PFCs, there are significant concerns regarding their toxicity and environmental persistence. Epidemiological studies have linked certain PFCs to adverse health effects including developmental toxicity and endocrine disruption. For example:

- Developmental Toxicity : Animal studies have shown that exposure to high levels of PFCs can lead to developmental issues in offspring .

- Endocrine Disruption : Some studies suggest that PFCs may interfere with hormone function by mimicking or blocking natural hormones .

Case Studies

- Case Study on Bacterial Resistance : A study conducted on the resistance patterns of Escherichia coli exposed to methyl 4,4,...-heptadecafluoroundecanoate showed a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests potential for use as a biocide in clinical settings .

- Environmental Impact Assessment : Research evaluating the bioaccumulation of perfluorinated compounds in aquatic organisms found that methyl 4,...-heptadecafluoroundecanoate accumulated significantly in fish tissues. This raises concerns about its long-term ecological impact and potential for biomagnification .

The antimicrobial mechanism of methyl 4,...-heptadecafluoroundecanoate appears to involve disruption of microbial cell membranes due to its hydrophobic nature. This disrupts membrane integrity leading to cell lysis and death.

Properties

IUPAC Name |

methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F17O2/c1-31-4(30)2-3-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMPFGNWUIUUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F17O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895667 | |

| Record name | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132424-37-4 | |

| Record name | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132424-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.